

Data Presentation: A Comparative Overview of Aureusidin and Quercetin

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Compound of Interest

Compound Name: *Amaranol A*

Cat. No.: *B019530*

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The following tables summarize the quantitative data on the biological activities of Aureusidin and Quercetin. It is important to note that the experimental conditions in the cited studies may vary, affecting direct comparability.

Table 1: Anti-inflammatory and Antioxidant Activity

Compound	Biological Activity	Assay	Cell Line/System	IC50 / Effect
Aureusidin	Anti-inflammatory	Nitric Oxide (NO) Production	RAW 264.7 Macrophages	Significant inhibition of LPS-induced NO production[1]
Anti-inflammatory	TNF- α & PGE2 Production	RAW 264.7 Macrophages	Significant inhibition of LPS-induced production[1]	
Antioxidant	Xanthine Oxidase Inhibition	In vitro enzymatic assay	IC50: 7.617 \pm 0.401 μ M	
Quercetin	Anti-inflammatory	Nitric Oxide (NO) Production	RAW 264.7 Macrophages	Dose-dependent inhibition of LPS-induced NO production[2][3][4]
Anti-inflammatory	TNF- α & IL-6 Production	RAW 264.7 Macrophages	Dose-dependent inhibition of LPS-induced cytokine release[4][5]	
Antioxidant	DPPH Radical Scavenging	In vitro chemical assay	IC50: ~16-20 μ g/mL[6][7]	
Antioxidant	Xanthine Oxidase Inhibition	In vitro enzymatic assay	IC50: 2.74 \pm 0.04 μ M[8]	

Table 2: Neuroprotective Effects

Compound	Biological Activity	Assay	Cell Line	Effect
Aureusidin	Neuroprotection	6-OHDA-induced toxicity	SH-SY5Y	Protection against cell damage via Nrf2/HO-1 activation and apoptosis inhibition[9]
Quercetin	Neuroprotection	6-OHDA-induced toxicity	SH-SY5Y	Pre-treatment (50 nM) increased cell viability against 6-OHDA-induced toxicity[10]
Neuroprotection	A β -induced toxicity	SH-SY5Y	Co-treatment significantly improved cell survival[11]	
Neuroprotection	Oxidative Stress	SH-SY5Y	Protects against H2O2-induced oxidative damage[12][13]	

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

- Cell Seeding: Plate cells (e.g., RAW 264.7 or SH-SY5Y) in a 96-well plate at a density of 1×10^4 to 1×10^5 cells/well and incubate for 24 hours.

- **Compound Treatment:** Treat the cells with various concentrations of the test compound (Aureusidin or Quercetin) and/or an inducing agent (e.g., LPS or 6-OHDA) for the desired duration (e.g., 24-48 hours).
- **MTT Addition:** Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150-200 μ L of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis for Protein Expression (MAPKs and Nrf2)

This protocol is used to detect and quantify specific proteins in a sample.

- **Cell Lysis:** After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate 20-40 μ g of protein per sample on an SDS-polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against total and phosphorylated forms of MAPKs (e.g., p38, ERK, JNK) or Nrf2 overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

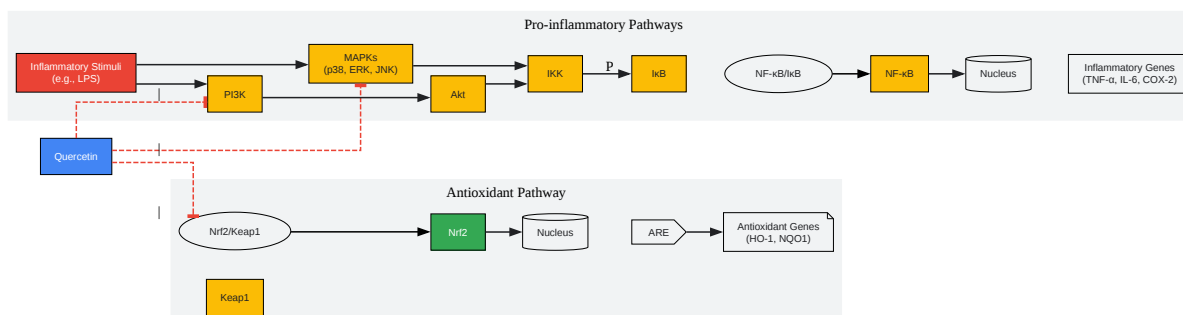
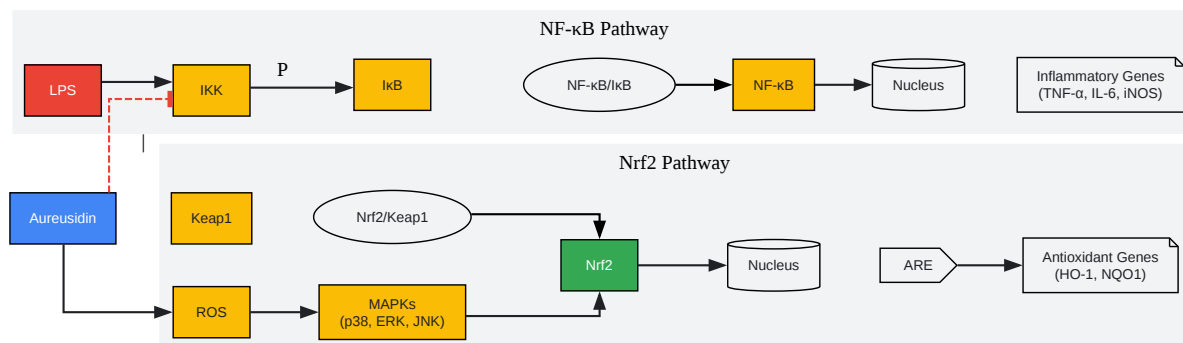
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein expression levels relative to a loading control (e.g., β -actin or GAPDH).

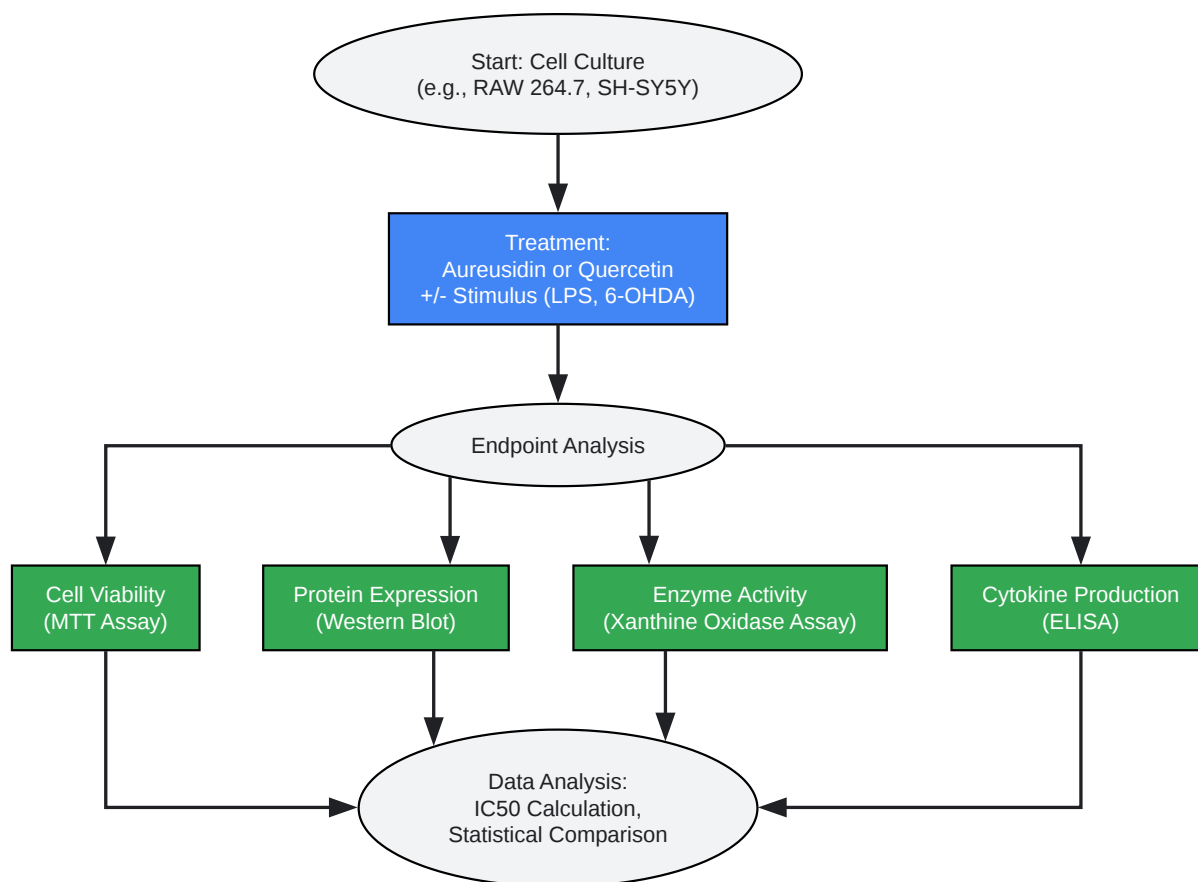
Xanthine Oxidase Inhibition Assay

This protocol measures the ability of a compound to inhibit the activity of the enzyme xanthine oxidase.

- **Reaction Mixture Preparation:** In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.
- **Enzyme Addition:** Initiate the reaction by adding xanthine oxidase to the wells.
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 15-30 minutes).
- **Absorbance Measurement:** Measure the absorbance at 295 nm, which corresponds to the formation of uric acid.
- **IC₅₀ Calculation:** The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization: Signaling Pathways





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